Cas no 2137563-66-5 (2-Pyridinecarboxylic acid, 4-[[[(phenylmethoxy)carbonyl]amino]methyl]-)

2-Pyridinecarboxylic acid, 4-[[[(phenylmethoxy)carbonyl]amino]methyl]-, is a specialized organic compound featuring a pyridine core functionalized with a carboxylic acid group and a benzyloxycarbonyl (Cbz)-protected aminomethyl substituent at the 4-position. This structure makes it a valuable intermediate in organic synthesis, particularly for peptide coupling and heterocyclic chemistry applications. The Cbz group offers selective deprotection capabilities, enabling controlled modifications in multi-step syntheses. Its pyridine moiety contributes to coordination properties, potentially useful in metal-ligand complexes. The compound’s well-defined reactivity and stability under standard conditions enhance its utility in pharmaceutical and materials research, where precise functionalization is critical. Suitable for controlled reactions, it is often employed in academic and industrial settings requiring high-purity intermediates.
2-Pyridinecarboxylic acid, 4-[[[(phenylmethoxy)carbonyl]amino]methyl]- structure
2137563-66-5 structure
商品名:2-Pyridinecarboxylic acid, 4-[[[(phenylmethoxy)carbonyl]amino]methyl]-
CAS番号:2137563-66-5
MF:C15H14N2O4
メガワット:286.282663822174
CID:5297222

2-Pyridinecarboxylic acid, 4-[[[(phenylmethoxy)carbonyl]amino]methyl]- 化学的及び物理的性質

名前と識別子

    • 2-Pyridinecarboxylic acid, 4-[[[(phenylmethoxy)carbonyl]amino]methyl]-
    • インチ: 1S/C15H14N2O4/c18-14(19)13-8-12(6-7-16-13)9-17-15(20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,20)(H,18,19)
    • InChIKey: FSLMFKFTQVORQT-UHFFFAOYSA-N
    • ほほえんだ: C1(C(O)=O)=NC=CC(CNC(OCC2=CC=CC=C2)=O)=C1

2-Pyridinecarboxylic acid, 4-[[[(phenylmethoxy)carbonyl]amino]methyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-765593-0.5g
4-({[(benzyloxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid
2137563-66-5 95.0%
0.5g
$1605.0 2025-03-21
Enamine
EN300-765593-2.5g
4-({[(benzyloxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid
2137563-66-5 95.0%
2.5g
$3276.0 2025-03-21
Enamine
EN300-765593-5.0g
4-({[(benzyloxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid
2137563-66-5 95.0%
5.0g
$4848.0 2025-03-21
Enamine
EN300-765593-10.0g
4-({[(benzyloxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid
2137563-66-5 95.0%
10.0g
$7189.0 2025-03-21
Enamine
EN300-765593-0.25g
4-({[(benzyloxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid
2137563-66-5 95.0%
0.25g
$1538.0 2025-03-21
Enamine
EN300-765593-0.1g
4-({[(benzyloxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid
2137563-66-5 95.0%
0.1g
$1471.0 2025-03-21
Enamine
EN300-765593-1.0g
4-({[(benzyloxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid
2137563-66-5 95.0%
1.0g
$1671.0 2025-03-21
Enamine
EN300-765593-0.05g
4-({[(benzyloxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid
2137563-66-5 95.0%
0.05g
$1404.0 2025-03-21

2-Pyridinecarboxylic acid, 4-[[[(phenylmethoxy)carbonyl]amino]methyl]- 関連文献

2-Pyridinecarboxylic acid, 4-[[[(phenylmethoxy)carbonyl]amino]methyl]-に関する追加情報

2-Pyridinecarboxylic acid, 4-[[[(phenylmethoxy)carbonyl]amino]methyl]- (CAS No. 2137563-66-5): A Comprehensive Overview

2-Pyridinecarboxylic acid, 4-[[[(phenylmethoxy)carbonyl]amino]methyl]-, identified by its CAS number 2137563-66-5, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit a unique combination of structural features and biological activities, making it a valuable candidate for further research and development. The presence of multiple functional groups, including a pyridine core, an amide linkage, and an aromatic moiety, contributes to its versatile reactivity and potential applications in drug discovery.

The compound's structure is characterized by a pyridine ring substituted at the 4-position with a complex amine group. This amine group is further modified with a phenylmethoxy carbonyl (Boc) protecting group, which is commonly employed in peptide synthesis to safeguard the amine functionality during chemical reactions. The presence of these structural elements not only highlights the compound's synthetic utility but also suggests its potential role in modulating biological pathways.

In recent years, there has been growing interest in pyridine derivatives due to their wide range of biological activities. Pyridine-based compounds are known to interact with various biological targets, including enzymes and receptors, making them promising candidates for therapeutic intervention. The specific modification of 2-pyridinecarboxylic acid with the [[(phenylmethoxy)carbonyl]amino]methyl group enhances its pharmacological profile, potentially enabling it to exhibit enhanced binding affinity and selectivity towards specific biological targets.

One of the most compelling aspects of this compound is its potential application in the development of novel drugs. The combination of a pyridine core and an amide linkage has been shown to improve drug-like properties such as solubility, bioavailability, and metabolic stability. These characteristics are crucial for the design of effective pharmaceutical agents that can traverse biological membranes and reach their intended targets with minimal degradation.

Recent studies have demonstrated the importance of pyridine derivatives in addressing various therapeutic challenges. For instance, researchers have explored the use of pyridine-based compounds as inhibitors of kinases and other enzymes involved in cancer progression. The structural features of 2-Pyridinecarboxylic acid, 4-[[[(phenylmethoxy)carbonyl]amino]methyl]-, make it a suitable candidate for such applications due to its ability to interact with key residues in enzyme active sites.

The compound's potential as an intermediate in drug synthesis has also been recognized. The Boc-protected amine group can be selectively deprotected under mild conditions, allowing for further functionalization without affecting other sensitive functional groups. This flexibility makes it an attractive building block for constructing more complex molecules with tailored pharmacological properties.

The synthesis of 2-Pyridinecarboxylic acid, 4-[[[(phenylmethoxy)carbonyl]amino]methyl]- involves multiple steps that highlight the compound's synthetic complexity. The process typically begins with the functionalization of a pyridine precursor at the 4-position using appropriate reagents to introduce the desired substituents. Subsequent steps involve protecting group chemistry to ensure that reactive sites are selectively modified.

The use of computational methods has been increasingly employed to optimize the synthesis and predict the biological activity of this compound. Molecular modeling techniques can provide insights into how the molecule interacts with biological targets at the atomic level. These insights are invaluable for guiding experimental efforts and improving the efficiency of drug discovery programs.

The pharmacological evaluation of 2-Pyridinecarboxylic acid, 4-[[[(phenylmethoxy)carbonyl]amino]methyl]- has revealed several promising properties. In vitro studies have shown that this compound exhibits inhibitory activity against certain enzymes and can modulate signaling pathways relevant to diseases such as cancer and inflammation. These findings support its potential as a lead compound for further development.

The compound's stability under various conditions is another important consideration in its development as a pharmaceutical agent. Studies have been conducted to assess its stability in solution and under different storage conditions, ensuring that it remains viable for use in both research and clinical settings.

The future prospects for this compound are exciting, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential for unlocking its full potential. By leveraging advances in chemical biology and drug design principles, researchers hope to develop novel treatments that address unmet medical needs.

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